

# Application of AZD-5069 in Flow Cytometry for Neutrophil Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZD-5069** is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 plays a critical role in the recruitment and activation of neutrophils, key effector cells of the innate immune system. Dysregulated neutrophil activity is implicated in a variety of inflammatory diseases. **AZD-5069**, by blocking the CXCR2 signaling pathway, offers a therapeutic strategy to modulate neutrophil-mediated inflammation. Flow cytometry is an indispensable tool for dissecting the effects of pharmacological agents like **AZD-5069** on neutrophil function. This document provides detailed application notes and protocols for the analysis of neutrophils treated with **AZD-5069** using flow cytometry.

## **Mechanism of Action of AZD-5069**

AZD-5069 is an orally bioavailable, small-molecule, reversible antagonist of CXCR2.[1][2] CXCR2 is a G protein-coupled receptor expressed on the surface of neutrophils and other immune cells.[3][4] It is activated by several ELR+ CXC chemokines, most notably CXCL8 (Interleukin-8). The binding of these chemokines to CXCR2 triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all critical components of the inflammatory response.[5] AZD-5069 competitively binds to CXCR2, thereby preventing the binding of its natural ligands and inhibiting downstream signaling pathways.[2] This ultimately leads to a reduction in neutrophil recruitment to sites of inflammation and a modulation of their activation state.



# **Quantitative Data Summary**

The following tables summarize the quantitative effects of **AZD-5069** on neutrophil counts and function as reported in various studies.

Table 1: Effect of AZD-5069 on Neutrophil Counts in Clinical Studies

| Indication            | Dosage                | Treatment<br>Duration | Change in<br>Blood<br>Neutrophil<br>Count                     | Change in<br>Sputum<br>Neutrophil<br>Count | Reference |
|-----------------------|-----------------------|-----------------------|---------------------------------------------------------------|--------------------------------------------|-----------|
| Healthy<br>Volunteers | 100 mg twice<br>daily | 6 days                | Reversible reduction from baseline by a mean of -1.67 x 109/L | Not Assessed                               | [4]       |
| COPD                  | 50 mg twice<br>daily  | 4 weeks               | Decrease of<br>14-40% from<br>baseline                        | Not Assessed                               | [6]       |
| COPD                  | 80 mg twice<br>daily  | 4 weeks               | Decrease of<br>13-36% from<br>baseline                        | Not Assessed                               | [6]       |
| Bronchiectasi<br>s    | 80 mg twice<br>daily  | 28 days               | Not specified                                                 | 69%<br>reduction<br>versus<br>placebo      | [7][8]    |
| Severe<br>Asthma      | 45 mg twice<br>daily  | 12 months             | ~25%<br>sustained<br>reduction                                | Not Assessed                               | [8]       |

Table 2: In Vitro Inhibitory Activity of AZD-5069



| Assay                                   | Ligand | Parameter | Value | Reference |
|-----------------------------------------|--------|-----------|-------|-----------|
| CXCR2<br>Radioligand<br>Binding         | CXCL8  | pIC50     | 9.1   | [2]       |
| Neutrophil<br>Chemotaxis                | CXCL1  | pA2       | ~9.6  | [2]       |
| Neutrophil Adhesion Molecule Expression | CXCL1  | pA2       | 6.9   | [2]       |

# Signaling Pathway and Experimental Workflow Diagrams





#### Click to download full resolution via product page

Caption: CXCR2 signaling cascade in neutrophils and the inhibitory action of AZD-5069.



Click to download full resolution via product page

Caption: General workflow for assessing the effect of **AZD-5069** on neutrophil function.

# Experimental Protocols Protocol 1: Analysis of Neutrophil Activation Markers (CD11b and CD62L)



This protocol is designed to assess the effect of **AZD-5069** on the expression of key neutrophil activation markers, CD11b (integrin alpha M, Mac-1) and CD62L (L-selectin), in response to a CXCR2 ligand. Upregulation of CD11b and shedding of CD62L are hallmarks of neutrophil activation.

#### Materials:

- AZD-5069
- Human whole blood collected in sodium heparin tubes
- Recombinant human CXCL8 (IL-8)
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide)
- · Fluorochrome-conjugated antibodies:
  - Anti-human CD11b (e.g., FITC or PE conjugate)
  - Anti-human CD62L (e.g., PE-Cy7 or APC conjugate)
- RBC lysis buffer
- Flow cytometer

#### Procedure:

- Neutrophil Isolation (Optional but Recommended): Isolate neutrophils from whole blood using a density gradient medium (e.g., PolymorphoPrep™) according to the manufacturer's instructions. Resuspend isolated neutrophils in RPMI-1640 medium.
- AZD-5069 Treatment:
  - Prepare a stock solution of AZD-5069 in DMSO.



 $\circ$  Pre-incubate isolated neutrophils (or 100  $\mu$ L of whole blood) with varying concentrations of **AZD-5069** (e.g., 1 nM to 1  $\mu$ M) or vehicle control (DMSO) for 30 minutes at 37°C.

#### Stimulation:

 Stimulate the neutrophils with an optimal concentration of CXCL8 (e.g., 10-100 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.

#### Antibody Staining:

- After stimulation, place the samples on ice to stop the reaction.
- Add the pre-titrated anti-CD11b and anti-CD62L antibodies to each sample.
- Incubate for 30 minutes at 4°C in the dark.
- RBC Lysis (if using whole blood):
  - Add 2 mL of 1X RBC lysis buffer to each tube.
  - Incubate for 10-15 minutes at room temperature in the dark.
  - Centrifuge at 300 x g for 5 minutes and discard the supernatant.

#### • Wash:

Wash the cells twice with 2 mL of cold FACS buffer.

#### Data Acquisition:

- Resuspend the cell pellet in 300-500 μL of FACS buffer.
- Acquire data on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics.

#### Data Analysis:

 Determine the median fluorescence intensity (MFI) for CD11b and CD62L in the gated neutrophil population for each condition.



Calculate the percentage inhibition of CD11b upregulation and CD62L shedding by AZD 5069 compared to the vehicle-treated, stimulated control.

# **Protocol 2: Neutrophil Oxidative Burst Assay**

This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key effector function. Dihydrorhodamine 123 (DHR 123) is a non-fluorescent dye that is oxidized to the highly fluorescent rhodamine 123 in the presence of ROS.

#### Materials:

- AZD-5069
- · Isolated human neutrophils
- CXCL8 or Phorbol 12-myristate 13-acetate (PMA) as a positive control stimulant
- Dihydrorhodamine 123 (DHR 123)
- Hanks' Balanced Salt Solution (HBSS)
- · Flow cytometer

#### Procedure:

- Neutrophil Isolation: Isolate neutrophils as described in Protocol 1.
- AZD-5069 Treatment: Pre-incubate neutrophils with AZD-5069 or vehicle control as described in Protocol 1.
- DHR 123 Loading: Add DHR 123 to the cell suspension at a final concentration of 1-5  $\mu$ M and incubate for 5 minutes at 37°C.
- Stimulation:
  - Add CXCL8 (e.g., 100 ng/mL) or PMA (e.g., 25-100 ng/mL) to the DHR 123-loaded cells.
  - Incubate for 15-30 minutes at 37°C.



- Stop Reaction: Place the tubes on ice to stop the reaction.
- Wash: Wash the cells once with cold HBSS.
- Data Acquisition:
  - Resuspend the cells in cold HBSS.
  - Acquire data on a flow cytometer, measuring the fluorescence in the FITC or green channel.
- Data Analysis:
  - Analyze the MFI of rhodamine 123 in the neutrophil population.
  - Calculate the percentage inhibition of ROS production by AZD-5069.

# **Protocol 3: Neutrophil Phagocytosis Assay**

This protocol assesses the ability of neutrophils to engulf opsonized particles, a fundamental process in host defense. Fluorescently labeled particles (e.g., bacteria or beads) are used, and their internalization is quantified by flow cytometry.

#### Materials:

- AZD-5069
- Isolated human neutrophils
- Fluorescently labeled E. coli particles (e.g., FITC-conjugated) or pHrodo™ Green Zymosan Bioparticles™
- Human serum for opsonization
- Trypan blue or other quenching agent for extracellular fluorescence
- · Flow cytometer

#### Procedure:



- Opsonization of Particles: Incubate the fluorescent particles with 10-50% human serum for 30 minutes at 37°C to opsonize them. Wash the particles to remove excess serum.
- Neutrophil Isolation and Treatment: Isolate and treat neutrophils with AZD-5069 or vehicle as described in Protocol 1.
- · Phagocytosis:
  - Add the opsonized fluorescent particles to the neutrophils at a ratio of approximately 10:1 (particles:cells).
  - Incubate for 30-60 minutes at 37°C to allow for phagocytosis. A control sample should be kept at 4°C to inhibit active phagocytosis.
- · Quenching of Extracellular Fluorescence:
  - Add trypan blue (0.2 mg/mL final concentration) to quench the fluorescence of noninternalized particles.
- Wash: Wash the cells with cold PBS to remove excess particles and quenching agent.
- Data Acquisition:
  - Resuspend the cells in FACS buffer.
  - Acquire data on a flow cytometer.
- Data Analysis:
  - Determine the percentage of fluorescently positive neutrophils and the MFI of the positive population.
  - Compare the phagocytic activity in AZD-5069-treated samples to the vehicle control.

# Conclusion

**AZD-5069** is a valuable tool for investigating the role of CXCR2 in neutrophil-mediated inflammation. The protocols outlined in this document provide a framework for utilizing flow



cytometry to perform a detailed analysis of the effects of **AZD-5069** on key neutrophil functions. These assays can be adapted for use in various research and drug development settings to further elucidate the therapeutic potential of CXCR2 antagonism. Careful optimization of reagent concentrations and incubation times is recommended for each specific experimental system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Frontiers | Use of Flow Cytometry to Evaluate Phagocytosis of Staphylococcus aureus by Human Neutrophils [frontiersin.org]
- 2. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using imaging flow cytometry to quantify neutrophil phagocytosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. AZD5069 [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [Application of AZD-5069 in Flow Cytometry for Neutrophil Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605765#application-of-azd-5069-in-flow-cytometry-for-neutrophil-analysis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com